9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a purine ring system, which is a fundamental component of many biologically significant molecules, including DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .
Scientific Research Applications
Chemistry
In chemistry, 9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine ring system makes it a candidate for investigating DNA and RNA binding properties, which can have implications in genetic research and biotechnology .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules suggests it may have uses in drug development, particularly in targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes, inhibiting or modulating their activity. These interactions can affect various cellular pathways, leading to changes in cellular behavior and function .
Comparison with Similar Compounds
Similar Compounds
- **6-methyl-2-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine
- **4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine
Uniqueness
Compared to similar compounds, 9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine stands out due to its specific substitution pattern on the purine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H18N8 |
---|---|
Molecular Weight |
310.36 g/mol |
IUPAC Name |
9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C15H18N8/c1-11-3-4-16-15(20-11)23-7-5-22(6-8-23)14-12-13(17-9-18-14)21(2)10-19-12/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
ATNQIZVCWUVMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C |
Origin of Product |
United States |
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